Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ring and subsequent introduction of the tert-butyl and cyclopropyl groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for tert-butyl protection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or palladium on carbon for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxycarbonyl group can produce the free amine .
Scientific Research Applications
Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The cyclopropyl group may confer stability and rigidity to the molecule, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound features a piperazine ring and is used as a building block in organic synthesis.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with applications in medicinal chemistry.
Uniqueness
Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a cyclopropyl group, and a benzyloxycarbonyl-protected amino group. This structural arrangement provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H30N2O5 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[1-(phenylmethoxycarbonylamino)cyclopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O5/c1-19(2,3)28-18(25)23-13-11-21(26,12-14-23)20(9-10-20)22-17(24)27-15-16-7-5-4-6-8-16/h4-8,26H,9-15H2,1-3H3,(H,22,24) |
InChI Key |
VCYDYSDMKPBHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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